N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide
Description
Properties
IUPAC Name |
N-[2-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3/c1-2-3-17(25)19-14-18(26)24-6-4-23(5-7-24)16-12-15(13-20-21-16)22-8-10-27-11-9-22/h12-13H,2-11,14H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVJORVUJOODQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide typically involves multiple steps:
Formation of the Morpholinopyridazine Core: This step involves the reaction of a suitable pyridazine derivative with morpholine under controlled conditions, often using a catalyst to facilitate the reaction.
Attachment of the Piperazine Ring: The morpholinopyridazine intermediate is then reacted with a piperazine derivative. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.
Introduction of the Butyramide Group: The final step involves the acylation of the piperazine nitrogen with butyryl chloride or a similar reagent to introduce the butyramide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving high-throughput screening of catalysts and reagents. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Synthesis: Most analogs are synthesized via nucleophilic substitution or coupling reactions. Yields vary widely (58–78%), influenced by steric hindrance and reactivity of substituents .
- Morpholinopyridazine vs. Other Substituents: The morpholino group may improve water solubility compared to lipophilic groups like benzhydryl (in 6d) or bis(4-fluorophenyl)methyl (in 4l). The pyridazine core offers hydrogen-bonding sites distinct from thiazole (1f) or benzothiazole (4l) .
Physicochemical Properties
Analysis :
Pharmacological Activity
Insights :
- Piperazine derivatives with electron-withdrawing groups (e.g., nitro in 4l) or aromatic systems (e.g., benzothiazole in 4l) show antitumor activity . The target compound’s morpholinopyridazinyl group may similarly interact with kinase or protease targets.
- Urea analogs (e.g., 1f) are less likely to exhibit antiviral activity compared to sulfonamide or nitro-containing derivatives .
Pharmacokinetic Considerations
- Compound 4 (): A piperazine derivative co-administered with Paclitaxel showed altered pharmacokinetics, suggesting piperazines may modulate drug metabolism via CYP450 enzymes .
- Target Compound: The morpholino group could enhance metabolic stability compared to analogs with labile substituents (e.g., nitro groups in 4l).
Biological Activity
N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholinopyridazine moiety and a piperazine ring. Its molecular formula is with a molecular weight of approximately 429.5 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O5 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)N1CCN(CC1)C2=NC(=C(N2)C(=O)N(C)C(=O)C(C)C))C(C)=O |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways.
- Neuroprotective Effects : There is emerging evidence that pyridazine derivatives can protect neuronal cells from oxidative stress.
In Vitro Studies
A study conducted by Singh et al. (2017) evaluated the anti-inflammatory and analgesic activities of related pyridazine compounds. The results indicated that derivatives similar to this compound exhibited potent anti-inflammatory effects, with reductions in inflammatory markers observed at concentrations as low as 20 mg/kg .
In Vivo Studies
In vivo studies have demonstrated the efficacy of morpholinopyridazine derivatives in reducing tumor growth in animal models. For instance, a compound with a similar structure was shown to significantly reduce tumor volume in glioblastoma models, suggesting potential applications in oncology .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes for N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide?
The synthesis typically involves multi-step organic reactions , including:
- Coupling of morpholine-pyridazine and piperazine intermediates via nucleophilic substitution or Buchwald-Hartwig amination .
- Introduction of the 2-oxoethylbutyramide group through alkylation or acylation under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Final purification via column chromatography or recrystallization, validated by HPLC (>98% purity) .
Basic: How is structural confirmation and purity assessment performed?
- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups (e.g., morpholine protons at δ 3.6–3.8 ppm, piperazine carbons at δ 45–50 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 446.2 [M+H]) .
- Chromatography : HPLC or LC-MS monitors purity (>98% @ 215/254 nm) and detects impurities (e.g., unreacted intermediates) .
Advanced: How can reaction yields be optimized during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency .
- Temperature Control : Maintaining 60–80°C prevents side reactions in acylation steps .
- Inert Atmosphere : Reduces oxidation of sensitive intermediates (e.g., morpholine-pyridazine) .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon signals (e.g., distinguishing piperazine vs. morpholine environments) .
- X-ray Crystallography : Resolves stereochemical uncertainties if crystalline derivatives are obtainable .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., pyridazine-piperazine hybrids in ) to validate shifts .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Replace morpholine with piperidine or thiomorpholine to assess target binding .
- Bioisosteric Replacement : Swap butyramide with acetamide or sulfonamide groups to modulate solubility .
- In Vitro Assays : Test against kinase or GPCR targets using fluorescence polarization or SPR to quantify binding affinities .
Basic: What are common impurities in the final product?
- Unreacted Intermediates : Residual morpholine-pyridazine or piperazine derivatives (detected via LC-MS) .
- Degradation Products : Hydrolysis of the amide bond under acidic conditions generates butyric acid derivatives .
- By-Products : Oxidized morpholine rings (e.g., N-oxide forms) identified via MS/MS .
Advanced: How to analyze degradation pathways under stressed conditions?
- Forced Degradation Studies : Expose the compound to heat (80°C), UV light, or pH extremes (2–12) .
- LC-MS/MS Profiling : Identify degradation products (e.g., cleavage of the piperazine-morpholine linkage) .
- Kinetic Modeling : Calculate activation energy () for hydrolysis using Arrhenius plots .
Basic: What stability considerations are critical for storage?
- pH Sensitivity : Degrades rapidly in acidic media (pH < 4); store in neutral buffers .
- Temperature : Lyophilized form stable at -20°C; solutions degrade within 72 hours at 25°C .
- Light Exposure : Protect from UV to prevent morpholine ring oxidation .
Advanced: What computational methods predict biological activity?
- Molecular Docking : Simulate binding to dopamine D or histamine H receptors using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronegativity with IC values for kinase inhibition .
- MD Simulations : Assess conformational stability in lipid bilayers (e.g., blood-brain barrier penetration) .
Advanced: How to address poor aqueous solubility in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
